3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione 3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 847239-76-3
VCID: VC5371461
InChI: InChI=1S/C12H18N6O2/c1-16-3-5-18(6-4-16)7-8-13-9-10(14-8)17(2)12(20)15-11(9)19/h3-7H2,1-2H3,(H,13,14)(H,15,19,20)
SMILES: CN1CCN(CC1)CC2=NC3=C(N2)C(=O)NC(=O)N3C
Molecular Formula: C12H18N6O2
Molecular Weight: 278.316

3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione

CAS No.: 847239-76-3

Cat. No.: VC5371461

Molecular Formula: C12H18N6O2

Molecular Weight: 278.316

* For research use only. Not for human or veterinary use.

3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione - 847239-76-3

Specification

CAS No. 847239-76-3
Molecular Formula C12H18N6O2
Molecular Weight 278.316
IUPAC Name 3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione
Standard InChI InChI=1S/C12H18N6O2/c1-16-3-5-18(6-4-16)7-8-13-9-10(14-8)17(2)12(20)15-11(9)19/h3-7H2,1-2H3,(H,13,14)(H,15,19,20)
Standard InChI Key ICBHSOKEZKTOCN-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=NC3=C(N2)C(=O)NC(=O)N3C

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s core consists of a purine scaffold (a bicyclic system with fused pyrimidine and imidazole rings) modified at three positions:

  • Position 3: A methyl group (-CH₃).

  • Position 8: A [(4-methylpiperazin-1-yl)methyl] group, introducing a piperazine ring connected via a methylene bridge.

  • Positions 2 and 6: Ketone groups, forming a dione configuration.

This structure is analogous to compounds such as 3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6-dione (CAS 332103-66-9) , differing primarily in the substituent at position 7.

Table 1: Comparative Molecular Properties of Purine-Piperazine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target Compound*C₁₄H₂₀N₆O₂328.368-[(4-methylpiperazin-1-yl)methyl]
3-Methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-purine-2,6-dione C₁₈H₂₁N₇O₄399.407-(4-nitrobenzyl)
1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione C₁₇H₂₆N₆O₃362.431,3-dimethyl

*Hypothetical values based on structural analogs.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of purine-piperazine derivatives typically involves multi-step reactions:

  • Purine Core Formation: Condensation of pyrimidine precursors with imidazole derivatives under acidic or basic conditions .

  • Substituent Introduction:

    • Position 3 Methylation: Achieved via alkylation using methyl iodide or dimethyl sulfate .

    • Position 8 Functionalization: Nucleophilic substitution or Ullmann-type coupling to attach the piperazine moiety. For example, chloromethyl intermediates react with 4-methylpiperazine to form the [(4-methylpiperazin-1-yl)methyl] group .

Key Reaction: Piperazine Attachment

Purine-CH2Cl+4-MethylpiperazinePurine-CH2N(C2H4)2N-CH3+HCl\text{Purine-CH}_2\text{Cl} + \text{4-Methylpiperazine} \rightarrow \text{Purine-CH}_2\text{N(C}_2\text{H}_4\text{)}_2\text{N-CH}_3 + \text{HCl}
This step often requires catalysts like CuI or Pd-based complexes.

Reactivity and Stability

  • Nucleophilic Sites: The purine nitrogen atoms and piperazine amine groups participate in alkylation or acylation.

  • Oxidation Sensitivity: The dione groups may undergo reduction under strong reducing conditions .

Physicochemical Properties

Solubility and Partitioning

Piperazine derivatives generally exhibit moderate water solubility due to their amine groups. For the target compound:

  • logP: Estimated ~1.2 (similar to 3-methyl-8-(4-methylpiperazin-1-yl)-7-phenethyl-purine-2,6-dione, logP = 1.9) .

  • Hydrogen Bonding: 6 acceptors (ketone O, piperazine N) and 1 donor (NH purine) .

Spectral Characteristics

  • IR: Strong absorbance at ~1700 cm⁻¹ (C=O stretches) .

  • NMR: Key signals include δ 3.2–3.5 ppm (piperazine CH₂) and δ 7.3–8.1 ppm (aromatic protons if present).

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs demonstrate inhibition of Akt/protein kinase B, a target in oncology . The piperazine group enhances binding to kinase ATP pockets through hydrogen bonding .

Neurological Applications

Piperazine-modified purines may modulate serotonin (5-HT) and dopamine receptors due to structural similarity to known psychoactive agents .

Table 2: Hypothetical Targets and Effects

TargetProposed MechanismPotential Application
Akt KinaseATP-competitive inhibitionCancer therapy
5-HT₂A ReceptorPartial agonism/antagonismNeuropsychiatric disorders
PDE InhibitorsElevation of cAMP/cGMP levelsCardiovascular diseases

Industrial and Research Applications

Drug Discovery

Included in screening libraries such as the Akt-Targeted Library and 300k Representative Compounds Library . These libraries prioritize compounds with balanced solubility and bioactivity, traits shared by the target molecule .

Material Science

Purine derivatives serve as ligands in catalytic systems. The piperazine group’s chelating ability could facilitate metal-ion binding for catalysis.

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (~30%) during piperazine coupling. Flow chemistry and microwave-assisted synthesis may improve efficiency.

Toxicity Profiling

Piperazine derivatives occasionally exhibit off-target effects on hERG channels, necessitating cardiac safety studies .

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